3,4,5-trimethoxy-N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide
Description
3,4,5-Trimethoxy-N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is a substituted benzamide derivative featuring a 7-methylimidazo[1,2-a]pyridine core linked to a 3,4,5-trimethoxybenzamide group via a phenyl spacer. Its molecular formula is C₂₄H₂₃N₃O₄, with a molecular weight of 417.46 g/mol . Key structural attributes include:
- Imidazopyridine core: A bicyclic heteroaromatic system with a methyl group at the 7-position, enhancing lipophilicity and binding interactions.
- Phenyl linker: Positioned at the 4-site of the imidazopyridine, it spatially orients the benzamide group for optimal target engagement.
Synthetic routes for related compounds often involve coupling reactions between substituted benzoyl chlorides and aminophenyl-imidazopyridines under basic conditions . Characterization relies on spectroscopic methods (¹H NMR, IR, mass spectrometry) .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-15-9-10-27-14-19(26-22(27)11-15)16-5-7-18(8-6-16)25-24(28)17-12-20(29-2)23(31-4)21(13-17)30-3/h5-14H,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTDGRQGVCNEMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide typically involves multiple steps of organic synthesis. The process may include the following steps :
Formation of the imidazo[1,2-a]pyridine ring: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyridine ring.
Attachment of the trimethoxyphenyl group: The trimethoxyphenyl group is introduced through a substitution reaction, often using a suitable halogenated precursor and a base.
Formation of the benzamide linkage: The final step involves the coupling of the imidazo[1,2-a]pyridine derivative with a benzoyl chloride derivative to form the benzamide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and purification techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3,4,5-trimethoxy-N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and affecting cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s pharmacological profile and physicochemical properties are influenced by modifications to its core structure. Below is a comparative analysis with key analogs (Table 1):
Table 1: Structural and Functional Comparison of Key Analogs
Key Findings :
Substitution Position on Imidazopyridine :
- The 7-methyl group (target compound) vs. 8-methyl (724737-74-0) alters steric interactions. For example, 8-methyl may hinder binding in sterically sensitive targets .
- Thiophene substitution () replaces phenyl with a smaller heterocycle, reducing π-π stacking but improving solubility .
Benzamide Modifications: Trimethoxy vs. Positional Isomerism: Analog 2 (phenyl at 3-position) shows similar activity but distinct pharmacokinetics, suggesting conformational flexibility influences bioavailability .
Physicochemical Properties :
- Lipophilicity : Trimethoxy analogs (logP ~2.5) are more lipophilic than fluorinated derivatives (logP ~1.8), affecting tissue distribution .
- Solubility : Thiophene and fluorinated analogs exhibit higher aqueous solubility due to reduced aromatic bulk .
Biological Activity :
Biological Activity
3,4,5-Trimethoxy-N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide (CAS No. 2091446-70-5) is a complex organic compound known for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a trimethoxyphenyl group and an imidazopyridine moiety, contributing to its biological properties. Its molecular formula is with a molecular weight of 418.45 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially improving its bioavailability.
| Property | Value |
|---|---|
| Molecular Weight | 418.45 g/mol |
| Melting Point | Not specified |
| Solubility | Varies (polar solvents preferred) |
The precise mechanism of action for this compound is not fully understood. However, it is believed to interact with specific molecular targets, potentially inhibiting various enzymes or receptors involved in disease pathways. Similar compounds have shown significant activities against cancer and microbial infections.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity. For instance, studies have demonstrated that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown that the compound has an IC50 value comparable to standard anticancer drugs like doxorubicin.
Antimicrobial Activity
The compound also displays antimicrobial properties. It has been tested against several bacterial strains, showing effectiveness in inhibiting growth at low concentrations. The presence of the imidazopyridine moiety is thought to enhance its interaction with microbial targets.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties by modulating inflammatory pathways and cytokine production.
Case Studies
-
Anticancer Activity in Cell Lines
A study evaluated the compound's effects on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability after treatment with the compound over 48 hours. The mechanism was attributed to the induction of apoptosis through caspase activation. -
Antimicrobial Efficacy
In another study assessing antimicrobial activity against Staphylococcus aureus and Escherichia coli, the compound showed a minimum inhibitory concentration (MIC) of 31.25 µg/mL, indicating strong antibacterial potential compared to standard antibiotics. -
Anti-inflammatory Response
Research involving lipopolysaccharide-stimulated macrophages demonstrated that treatment with the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
Q & A
Q. What are the standard synthetic routes for 3,4,5-trimethoxy-N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide, and how are intermediates purified?
The synthesis typically involves a multi-step approach:
- Step 1: Preparation of the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridine derivatives with α-haloketones or aldehydes under reflux conditions .
- Step 2: Coupling of the imidazo[1,2-a]pyridine intermediate with 4-aminophenyl groups using Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination .
- Step 3: Benzamide formation via reaction of 3,4,5-trimethoxybenzoic acid with the amine-functionalized intermediate, often employing coupling agents like HATU or EDCI in the presence of a base (e.g., triethylamine) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is standard. Purity is confirmed via HPLC (>95%) .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and integration ratios (e.g., methoxy groups at δ 3.8–4.0 ppm) .
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight (e.g., [M+H]⁺ for C₂₈H₂₆N₃O₄⁺: calculated 468.1921) .
- Fourier-Transform Infrared Spectroscopy (FT-IR): Identifies carbonyl stretches (~1650–1680 cm⁻¹ for amide C=O) .
- X-ray Diffraction (XRD): Resolves crystal packing and stereochemistry for derivatives .
Q. What preliminary assays are used to screen its biological activity?
- Enzyme Inhibition Assays: Test against kinases (e.g., CDK2/CDK9) or acetylcholinesterase (AChE) using fluorescence-based substrates (IC₅₀ values reported in µM ranges) .
- Cytotoxicity Screening: MTT assays in cancer cell lines (e.g., MCF-7, HeLa) to determine EC₅₀ .
- Solubility and LogP: Shake-flask method for aqueous solubility; HPLC for partition coefficient .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize substituent effects on biological activity?
- Methoxy Group Modifications: Compare 3,4,5-trimethoxy with mono- or di-methoxy analogs to assess steric/electronic impacts on target binding .
- Imidazo[1,2-a]pyridine Core Alterations: Introduce halogens (e.g., Cl, F) or methyl groups to enhance lipophilicity or metabolic stability .
- Quantitative SAR (QSAR): Use computational models (e.g., CoMFA) to predict activity based on substituent descriptors like Hammett constants .
Q. How should researchers resolve contradictions in reported IC₅₀ values across studies?
- Assay Standardization: Control variables such as ATP concentration in kinase assays or pH in AChE assays .
- Orthogonal Validation: Confirm inhibitory activity via SPR (surface plasmon resonance) for binding kinetics or cellular thermal shift assays (CETSA) .
- Data Normalization: Express activity relative to positive controls (e.g., staurosporine for kinases) to minimize inter-lab variability .
Q. What strategies improve pharmacokinetic properties like solubility and bioavailability?
- Prodrug Design: Introduce phosphate esters or PEGylated derivatives to enhance aqueous solubility .
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles for sustained release and improved tumor targeting .
- Metabolic Stability: Incorporate deuterium at vulnerable sites (e.g., methyl groups) to slow CYP450-mediated degradation .
Q. What methodologies identify primary biological targets of this compound?
- Affinity Chromatography: Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
- CRISPR-Cas9 Screening: Perform genome-wide knockout screens to identify genes whose loss rescues compound toxicity .
- Thermal Proteome Profiling (TPP): Monitor protein denaturation shifts to detect target engagement in live cells .
Q. How can selectivity against off-target enzymes (e.g., PDEs vs. kinases) be assessed?
- Panel Screening: Test against a broad panel of enzymes (e.g., 50+ kinases/PDEs) using radiometric or fluorescence assays .
- Cocrystallization Studies: Resolve X-ray structures of the compound bound to primary vs. off-targets to identify selectivity-determining residues .
- Kinome/PDEome Trees: Generate dendrograms based on sequence homology to predict cross-reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
